molecular formula C8H10Cl2NO3+ B1665102 Solushan CAS No. 2307-55-3

Solushan

Cat. No. B1665102
CAS RN: 2307-55-3
M. Wt: 238.06 g/mol
InChI Key: AQKNQRMIGNOQQF-UHFFFAOYSA-N
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Description

AI3-16552 is an herbicide with irritant effects on the eye and the gastrointestinal system.

Scientific Research Applications

Plant Growth Regulation

The compound 2,4-D (2,4-dichlorophenoxyacetic acid) is known for its plant growth regulating properties . The difference in sensitivity of various species to the toxic effects of 2,4-D has had wide practical use in the field of weed control .

Weed Control

2,4-D is used as a selective herbicide, meaning it kills certain types of plants and not others. This is useful in weed control, as it can kill weeds without harming other plants .

Absorption and Translocation Studies

Research has been conducted to understand the absorption and translocation of 2,4-D in plants. These studies often look at how the compound is absorbed by the plant and how it is moved or translocated within the plant .

Metabolic Studies

Metabolic studies of 2,4-D focus on two main areas: the fate of 2,4-D in the plant and the effect of 2,4-D on plant metabolism . These studies help to understand how the compound is metabolized or broken down by the plant, and how it affects the plant’s own metabolic processes .

Adsorption Studies

Adsorption studies have been conducted to understand how 2,4-D interacts with other substances. For example, research has been done on the adsorption of 2,4-D by the [Co-Al-Cl] layered double hydroxide . This research can help in understanding how the compound behaves in different environments and how it can be removed from contaminated waters .

Studies on Specific Plant Species

Specific studies have been conducted on how 2,4-D affects certain plant species. For example, research has been done on the responses of Pteris longifolia, a type of fern, to applications of Ammonium 2,4-dichlorophenoxyacetate .

properties

IUPAC Name

azane;2-(2,4-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.H3N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNQRMIGNOQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-75-7 (Parent)
Record name 2,4-D-ammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solushan

CAS RN

2307-55-3
Record name 2,4-D Ammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2307-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D-ammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium 2,4-dichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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